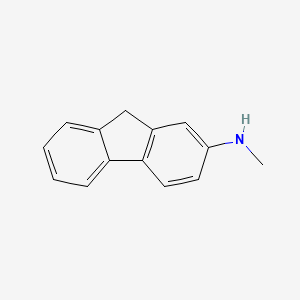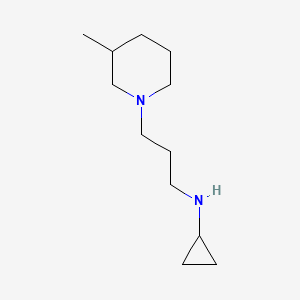![molecular formula C15H17N3O4 B13495072 3-[4-(2-Aminoethoxy)-1-oxo-isoindolin-2-yl]piperidine-2,6-dione](/img/structure/B13495072.png)
3-[4-(2-Aminoethoxy)-1-oxo-isoindolin-2-yl]piperidine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Lenalidomide can be synthesized through various methods. One common approach involves the bromination of 2-methyl-3-nitrobenzoic acid followed by a series of reactions including condensation, cyclization, and hydrogenation . The process typically involves the following steps:
Bromination: 2-methyl-3-nitrobenzoic acid is brominated using N-bromosuccinimide in refluxing carbon tetrachloride.
Condensation: The resulting brominated compound is condensed with 3-aminopiperidine-2,6-dione in the presence of triethylamine.
Cyclization: The intermediate undergoes cyclization to form the desired isoindoline structure.
Hydrogenation: The final step involves hydrogenation using palladium hydroxide to yield lenalidomide.
Industrial Production Methods
Industrial production of lenalidomide follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as flash chromatography for purification .
Chemical Reactions Analysis
Types of Reactions
Lenalidomide undergoes various chemical reactions, including:
Oxidation: Lenalidomide can be oxidized under specific conditions to form different derivatives.
Substitution: Lenalidomide can participate in substitution reactions, especially involving its amino and carbonyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogenation is typically carried out using palladium hydroxide or palladium on carbon.
Substitution: Reagents such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of lenalidomide, which may have different pharmacological properties .
Scientific Research Applications
Lenalidomide has a wide range of scientific research applications:
Mechanism of Action
Lenalidomide exerts its effects through multiple mechanisms:
Immunomodulation: It modulates the immune system by enhancing the proliferation of T-cells and increasing the production of interleukin-2 and gamma interferon.
Anti-angiogenesis: Lenalidomide inhibits the formation of new blood vessels, thereby restricting the supply of nutrients to tumors.
Antineoplastic Activity: The compound induces apoptosis in cancer cells and inhibits the secretion of inflammatory cytokines.
Comparison with Similar Compounds
Lenalidomide is structurally similar to thalidomide and pomalidomide:
Pomalidomide: This compound is another derivative of thalidomide with similar properties but differs in its potency and specific applications.
Lenalidomide’s unique combination of immunomodulatory, anti-angiogenic, and antineoplastic properties makes it a valuable therapeutic agent in the treatment of various cancers and immune-related disorders .
Properties
Molecular Formula |
C15H17N3O4 |
|---|---|
Molecular Weight |
303.31 g/mol |
IUPAC Name |
3-[7-(2-aminoethoxy)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C15H17N3O4/c16-6-7-22-12-3-1-2-9-10(12)8-18(15(9)21)11-4-5-13(19)17-14(11)20/h1-3,11H,4-8,16H2,(H,17,19,20) |
InChI Key |
HPCNCDVMSUTKLX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3OCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[4-(Trifluoromethoxy)phenyl]pyrrolidine hydrochloride](/img/structure/B13495011.png)
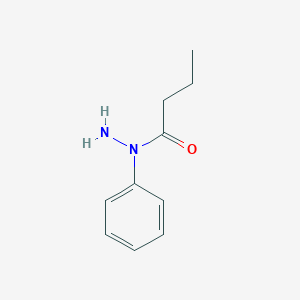
![Tert-butyl 6,8-dioxo-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B13495019.png)
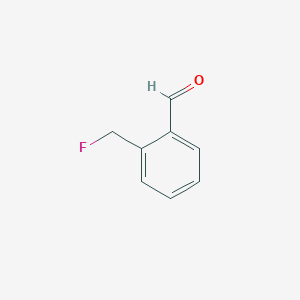


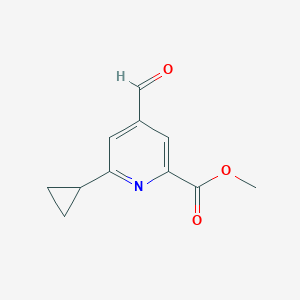
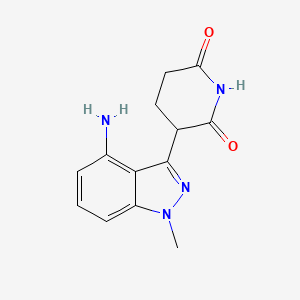
![2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-1,3-thiazole-5-carboxylic acid](/img/structure/B13495053.png)

![Tert-butyl 7-(hydroxymethyl)-4-azaspiro[2.4]heptane-4-carboxylate](/img/structure/B13495057.png)
